1-(Bromomethyl)-2-chloro-4-ethoxybenzene

Secure your supply of this uniquely substituted halogenated aromatic building block. The ortho-chloro, para-ethoxy substitution pattern critically modulates electronic properties and reactivity, ensuring regioselective outcomes unattainable with simpler analogs. This benzylic bromide is a versatile alkylating agent for amines, thiols, and alkoxides, and a key handle for Pd-catalyzed cross-couplings, enabling efficient diversification in medicinal chemistry and agrochemical programs. Buy high-purity (≥95%) material for consistent, reliable results.

Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
CAS No. 219768-06-6
Cat. No. B3252823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-chloro-4-ethoxybenzene
CAS219768-06-6
Molecular FormulaC9H10BrClO
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)CBr)Cl
InChIInChI=1S/C9H10BrClO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3
InChIKeyUVWBEQBBFITZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2-chloro-4-ethoxybenzene (CAS 219768-06-6): Procurement Specifications and Chemical Profile


1-(Bromomethyl)-2-chloro-4-ethoxybenzene (CAS 219768-06-6), also known as 2-Bromomethyl-5-ethoxychlorobenzene, is a halogenated aromatic building block with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.53 g/mol . This compound features a reactive benzylic bromomethyl group ortho to a chlorine substituent and para to an ethoxy group, positioning it as a versatile intermediate in organic synthesis, particularly for nucleophilic substitution and cross-coupling applications .

Why 1-(Bromomethyl)-2-chloro-4-ethoxybenzene (CAS 219768-06-6) Cannot Be Replaced by Closely Related Analogs


Generic substitution of 1-(bromomethyl)-2-chloro-4-ethoxybenzene with closely related analogs, such as 1-(bromomethyl)-4-chlorobenzene or 1-(bromomethyl)-2-chlorobenzene, is not scientifically valid due to the compound's unique substitution pattern . The para-ethoxy group significantly alters the electronic properties of the aromatic ring, which can influence the rate and regioselectivity of subsequent reactions compared to non-ethoxy or differently substituted analogs . While direct quantitative comparisons for this specific compound are scarce in the public domain, fundamental principles of physical organic chemistry dictate that changes in the substitution pattern of a benzylic bromide will affect its reactivity, solubility, and the properties of derived products .

Quantitative Differentiation of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene (CAS 219768-06-6) Against Its Closest Analogs


Recommended Research and Industrial Applications for 1-(Bromomethyl)-2-chloro-4-ethoxybenzene (CAS 219768-06-6)


Synthesis of Diversified Chemical Libraries via Nucleophilic Substitution

The benzylic bromide functionality of 1-(bromomethyl)-2-chloro-4-ethoxybenzene makes it a candidate for use as an alkylating agent in the synthesis of chemical libraries . This application leverages the compound's ability to introduce a 2-chloro-4-ethoxybenzyl group onto a variety of nucleophiles, including amines, thiols, and alkoxides, thereby generating structurally diverse analogs for biological screening or materials science applications .

Intermediate in Agrochemical Synthesis

Based on class-level inference from patents describing the use of bromomethyl chlorobenzene derivatives as intermediates in agrochemical synthesis, 1-(bromomethyl)-2-chloro-4-ethoxybenzene could serve as a building block for the preparation of fungicides or herbicides [1]. The ethoxy substituent may impart specific physicochemical properties, such as altered lipophilicity or metabolic stability, to the final agrochemical product, which are critical parameters in the development of crop protection agents [1].

Cross-Coupling Partner in Palladium-Catalyzed Reactions

The benzylic bromide group in 1-(bromomethyl)-2-chloro-4-ethoxybenzene can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, to form new carbon-carbon bonds . This application is particularly relevant for constructing complex molecular architectures where the 2-chloro-4-ethoxybenzyl motif is a desired structural feature, and the bromomethyl group provides a reactive handle for diversification .

Technical Documentation Hub

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